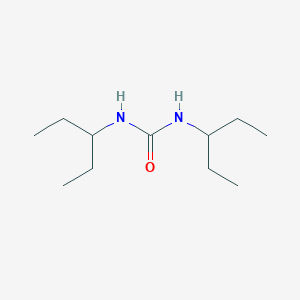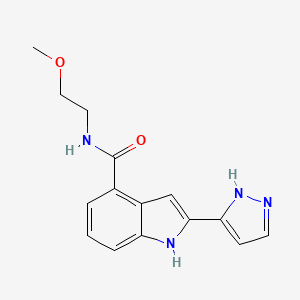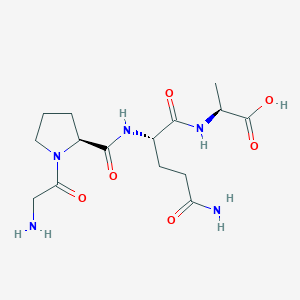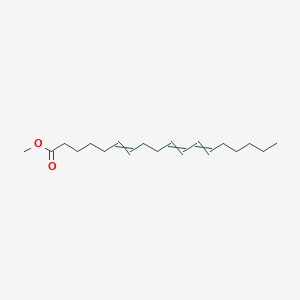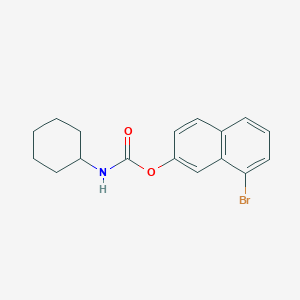
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is a chemical compound with the molecular formula C17H18BrNO2 It is known for its unique structure, which includes a bromonaphthalene moiety and a cyclohexylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate typically involves the reaction of 8-bromonaphthalene-2-amine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and cyclohexanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butyl derivatives.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products may include naphthalenes with different degrees of hydrogenation.
Applications De Recherche Scientifique
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with biological receptors or enzymes, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8-chloronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-fluoronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-iodonaphthalen-2-yl) N-cyclohexylcarbamate
Uniqueness
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromonaphthalene and cyclohexylcarbamate groups provides a unique structural framework that can interact with biological targets in distinct ways compared to its analogs.
Propriétés
Numéro CAS |
565460-10-8 |
|---|---|
Formule moléculaire |
C17H18BrNO2 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c18-16-8-4-5-12-9-10-14(11-15(12)16)21-17(20)19-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20) |
Clé InChI |
XPXJYHQENPSHOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OC2=CC3=C(C=CC=C3Br)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


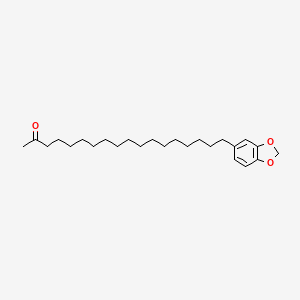
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
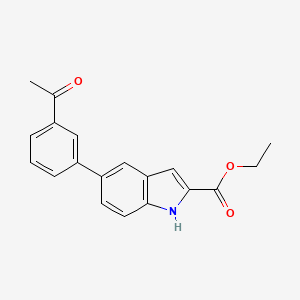
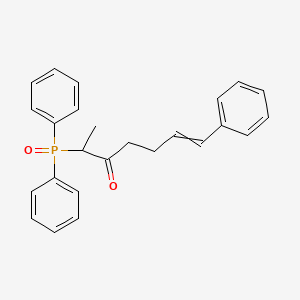

![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)

